molecular formula C15H18N2O2S B2426789 N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine CAS No. 478245-53-3

N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine

Cat. No.: B2426789
CAS No.: 478245-53-3
M. Wt: 290.38
InChI Key: MEADBZBPEOWDCG-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine is a chemical compound with the molecular formula C15H18N2O2S and a molecular weight of 290.38 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with methyl, methylsulfonyl, and phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-aminopyridine with methyl iodide to introduce the N-methyl groups. This is followed by the sulfonylation of the resulting intermediate with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. The final step involves the Friedel-Crafts acylation of the pyridine ring with benzoyl chloride to introduce the phenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the pyridine ring, methylsulfonyl group, and phenyl group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N,N,4-trimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-10-13(12-8-6-5-7-9-12)16-15(17(2)3)14(11)20(4,18)19/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEADBZBPEOWDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324823
Record name N,N,4-trimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818651
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478245-53-3
Record name N,N,4-trimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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